(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS No.: 941918-71-4
Cat. No.: VC4323833
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941918-71-4 |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.53 |
| IUPAC Name | (3-methoxyphenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H21N3O4S2/c1-27-15-5-3-4-14(12-15)19(24)22-8-10-23(11-9-22)20-21-17-7-6-16(29(2,25)26)13-18(17)28-20/h3-7,12-13H,8-11H2,1-2H3 |
| Standard InChI Key | XKWDQTVAMBCGSX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Benzo[d]thiazole ring: A bicyclic system with a sulfur atom at position 1 and a nitrogen atom at position 3. The 6-position is substituted with a methylsulfonyl group (-SO₂CH₃), enhancing electrophilicity and hydrogen-bonding capacity.
-
Piperazine linker: A six-membered diamine ring connecting the benzothiazole and methanone groups, providing conformational flexibility and basicity (pKa ~9.5).
-
3-Methoxyphenyl methanone: An aromatic ketone with a methoxy substituent at the meta position, contributing to π-π stacking interactions and metabolic stability.
The molecular formula is C₂₀H₂₁N₃O₄S₂, with a molar mass of 431.53 g/mol.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 431.53 g/mol |
| IUPAC Name | (3-methoxyphenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
| SMILES | COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
| Topological Polar Surface Area | 108 Ų |
| LogP (Predicted) | 2.8 |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of a benzothiazole precursor :
-
Methylsulfonation: Introduction of the -SO₂CH₃ group at position 6 of 2-aminobenzo[d]thiazole using methanesulfonyl chloride under basic conditions.
-
Piperazine Coupling: Reaction of 6-(methylsulfonyl)benzo[d]thiazol-2-amine with 1-(chloroacetyl)piperazine in the presence of K₂CO₃ to form the piperazine-thiazole intermediate.
-
Friedel-Crafts Acylation: Attachment of the 3-methoxyphenyl group via ketone formation using 3-methoxybenzoyl chloride and AlCl₃.
Yield optimization studies indicate that step 2 benefits from microwave-assisted heating (120°C, 30 min), improving yields from 45% to 68% .
Structural Analogues and SAR
Comparative studies with analogues reveal critical structure-activity relationships (SAR):
-
Methylsulfonyl Group: Essential for antimicrobial activity; replacement with nitro or amine groups reduces potency against Staphylococcus aureus (MIC increases from 4 μg/mL to >50 μg/mL) .
-
Piperazine Flexibility: Rigidifying the piperazine ring (e.g., via spirocyclic derivatives) diminishes anticancer activity, suggesting conformational mobility is vital for target engagement .
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Enterococcus faecalis | 8 |
| Candida albicans | 16 |
Mechanistic studies propose inhibition of bacterial DNA gyrase and fungal lanosterol demethylase, though exact targets remain unconfirmed .
Anticancer Activity
Preliminary assays against HeLa cervical cancer cells show dose-dependent growth inhibition:
-
Apoptosis Induction: Flow cytometry reveals 28% late apoptosis at 25 μM, mediated by caspase-3 activation .
Computational and ADMET Profiling
Molecular Docking
Docking simulations using the Glide module (Schrödinger Suite) predict strong binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) and human topoisomerase IIα (ΔG = -8.7 kcal/mol) . Key interactions include:
-
Hydrogen bonding between the methylsulfonyl group and Asn464.
-
π-cation interactions involving the piperazine ring and Arg458 .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | Moderate (4.2 × 10⁻⁶ cm/s) |
| CYP3A4 Inhibition | Probable (IC₅₀ = 6.3 μM) |
| hERG Inhibition | Low risk (IC₅₀ > 30 μM) |
The compound violates Lipinski’s rule of five (molecular weight >500 g/mol), suggesting potential bioavailability challenges.
Future Directions and Challenges
Lead Optimization
-
Bioisosteric Replacement: Substituting the methylsulfonyl group with trifluoromethanesulfonyl (-SO₂CF₃) may enhance metabolic stability without sacrificing potency.
-
Prodrug Strategies: Masking the ketone as a ketal or oxime could improve oral absorption.
Target Deconvolution
CRISPR-Cas9 knockout screens and thermal proteome profiling are recommended to identify off-target effects and primary targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume